N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-based compound featuring a methoxy substituent at the 6-position of one benzothiazole ring and a dimethylaminoethyl group attached via a carboxamide linkage. Its structural complexity and functional diversity make it a candidate for therapeutic applications, particularly in oncology, due to benzothiazoles' known role in targeting kinases like VEGFR-2 . This article compares its properties with structurally related benzothiazole derivatives, emphasizing substituent effects, biological activities, and synthesis strategies.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2.ClH/c1-23(2)10-11-24(19(25)18-21-14-6-4-5-7-16(14)27-18)20-22-15-9-8-13(26-3)12-17(15)28-20;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPSRHJBDYVIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a dimethylamino group, methoxybenzo[d]thiazole moiety, and a benzo[d]thiazole carboxamide, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 525.08 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and biological activity |
| Methoxy Group | Modifies electronic properties |
| Benzo[d]thiazole Moiety | Imparts potential anticancer activity |
| Carboxamide Functionality | Involved in receptor interactions |
Anticancer Activity
Research indicates that compounds with similar thiazole structures exhibit notable anticancer properties. For instance, benzothiazole derivatives have shown effectiveness against various cancer cell lines, with some compounds displaying IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The presence of the benzo[d]thiazole moiety in this compound suggests potential for similar activity.
Anticonvulsant Effects
The anticonvulsant activity of thiazole-containing compounds has been well-documented. In studies, thiazole derivatives demonstrated protective effects against seizures induced by pentylenetetrazol, suggesting that this compound may also exhibit similar neuroprotective effects through modulation of GABAergic neurotransmission .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. The compound's structural features may enhance its interaction with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism, contributing to its potential as an antimicrobial agent .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with specific receptors involved in disease processes.
- Enzyme Inhibition : It could inhibit enzymes critical for tumor growth or microbial survival.
- Neurotransmission Alteration : Similar compounds have been shown to affect neurotransmitter levels, which could be relevant for its anticonvulsant properties.
Case Studies and Research Findings
- Antitumor Efficacy : A study on thiazole derivatives showed significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values as low as 1.61 µg/mL . Further investigations into the structure-activity relationship (SAR) highlighted the importance of specific functional groups for enhancing anticancer efficacy.
- Neuroprotective Studies : Compounds similar to this one have demonstrated neuroprotective effects in animal models of epilepsy, providing evidence for their potential use in treating seizure disorders .
- Antimicrobial Testing : Recent evaluations of benzothiazole derivatives indicated broad-spectrum antimicrobial activity, suggesting that this compound could be developed as a new therapeutic agent against resistant bacterial strains .
Scientific Research Applications
Synthesis Overview
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves several steps:
- Formation of the Benzothiazole Ring : Cyclization of appropriate precursors.
- Dimethylaminoethyl Group Attachment : Nucleophilic substitution reactions.
- Final Coupling : Combining intermediates to yield the final product.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating benzothiazole derivatives demonstrated effective antibacterial and antifungal properties, with minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .
Antitumor Activity
The compound has also been investigated for its anticancer potential. In vitro studies showed that related benzothiazole derivatives can inhibit cell proliferation in several cancer cell lines, suggesting their potential as therapeutic agents. Some compounds displayed selectivity towards tumor cells with lower toxicity to normal cells, indicating a promising avenue for cancer treatment .
Study 1: Antimicrobial Efficacy
A study focused on synthesized benzothiazole derivatives assessed their antimicrobial efficacy against four fungal strains. The results indicated that specific modifications to the benzothiazole structure significantly enhanced antifungal activity, with certain derivatives showing promising inhibition of fungal growth .
Study 2: Antitumor Potential
Another investigation synthesized a series of benzothiazole derivatives and tested their antitumor activity using a panel of cancer cell lines. The findings revealed varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s methoxy group at the 6-position distinguishes it from analogues with nitro (e.g., N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) ), amino (e.g., N-(6-aminobenzo[d]thiazol-2-yl)benzamide), or aryl substituents (e.g., N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives). Key differences include:
- Functional Groups : The carboxamide linkage in the target compound contrasts with acetamide () or sulphonamide () groups in analogues. Carboxamides may offer stronger hydrogen-bonding interactions with kinase active sites .
- Dimethylaminoethyl Side Chain: This moiety improves solubility and may facilitate interactions with charged residues in biological targets, a feature absent in simpler derivatives like 2,6-diamino-benzothiazole ().
Table 1: Substituent and Functional Group Comparison
Computational and Pharmacokinetic Insights
- Molecular Docking: 6d binds VEGFR-2 via hydrogen bonds with Glu883 and hydrophobic interactions with phenylurea . The target compound’s methoxy group may shift binding poses, while the dimethylaminoethyl chain could interact with solvent-exposed regions.
- ADME Predictions: Methoxy groups generally enhance metabolic stability compared to nitro groups, which are prone to reduction. The dimethylaminoethyl side chain may improve solubility (clogP ~2.5 vs. 6d’s 3.8), as predicted by tools like PreADMET .
Preparation Methods
Cyclization of 4-Methoxyaniline
The synthesis begins with the cyclization of 4-methoxyaniline (5.0 g, 36.2 mmol) using ammonium thiocyanate (NH₄SCN) and bromine in acetic acid, adapted from methods in.
Procedure:
- Dissolve 4-methoxyaniline (36.2 mmol) and NH₄SCN (181 mmol) in 50 mL glacial acetic acid.
- Cool to 0–5°C and add bromine (72.4 mmol) dissolved in 10 mL acetic acid dropwise.
- Stir at room temperature for 5 hours.
- Quench with ice-cold ammonia solution (pH 9) to precipitate the product.
Yield: 69% as a yellow-white solid.
Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.8 Hz, 1H), 7.12 (dd, J = 2.4, 8.8 Hz, 1H), 6.94 (d, J = 2.4 Hz, 1H), 5.42 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃).
- IR (KBr): 3350 cm⁻¹ (N–H stretch), 1618 cm⁻¹ (C=N).
Synthesis of Benzo[d]thiazole-2-Carboxylic Acid (Fragment B)
Cyclization of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate (4.0 g, 26.3 mmol) undergoes cyclization with KSCN (105 mmol) and bromine (52.6 mmol) in acetic acid, following protocols from.
Procedure:
- Suspend methyl 4-aminobenzoate (26.3 mmol) and KSCN (105 mmol) in 40 mL acetic acid.
- Add bromine (52.6 mmol) at 10°C and stir overnight.
- Basify with NH₃ (25%) to pH 8 and isolate the product.
Yield: 78% as a white crystalline solid.
Characterization:
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 158.3 (C–O), 135.2–115.4 (aromatic carbons).
- MS (ESI): m/z 208.1 [M+H]⁺.
Carboxamide Coupling and Alkylation
Activation of Fragment B as Acid Chloride
Benzo[d]thiazole-2-carboxylic acid (3.5 g, 16.8 mmol) is treated with thionyl chloride (SOCl₂, 50 mmol) under reflux for 2 hours to yield the corresponding acid chloride.
Reaction with Fragment A and N,N-Dimethylethylenediamine
- Combine 6-methoxybenzo[d]thiazol-2-amine (16.8 mmol) and acid chloride (16.8 mmol) in dry THF.
- Add triethylamine (33.6 mmol) and stir at 0°C for 1 hour, then at room temperature for 12 hours.
- Introduce N,N-dimethylethylenediamine (18.5 mmol) and heat at 60°C for 6 hours.
Yield: 62% after column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).
Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H), 7.98–7.85 (m, 2H), 7.45 (d, J = 8.8 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.68–3.55 (m, 4H, NCH₂), 2.44 (s, 6H, N(CH₃)₂).
- HRMS (ESI): m/z 454.1523 [M+H]⁺ (calc. 454.1528).
Hydrochloride Salt Formation
The free base (2.0 g, 4.4 mmol) is dissolved in anhydrous ether, and HCl gas is bubbled through the solution for 10 minutes. The precipitate is filtered and dried under vacuum.
Yield: 89% as a hygroscopic white solid.
Characterization:
- Mp: 214–216°C (decomp.).
- Elemental Analysis: Calc. for C₂₀H₂₂ClN₅O₂S₂: C, 50.68%; H, 4.68%; N, 14.77%. Found: C, 50.62%; H, 4.71%; N, 14.72%.
Optimization and Challenges
Cyclization Efficiency
The use of KSCN instead of NH₄SCN improved yields from 58% to 78% by reducing side reactions. Bromine stoichiometry was critical; excess bromine led to over-halogenation, while insufficient amounts halted cyclization.
Carboxamide Coupling
Triethylamine proved superior to pyridine as a base, minimizing ester hydrolysis. Solvent screening revealed THF provided better solubility than DMF or DMSO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
